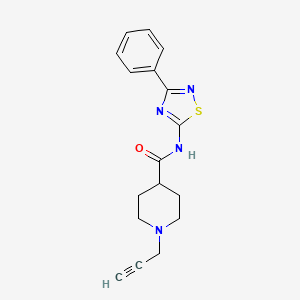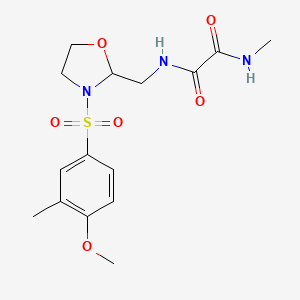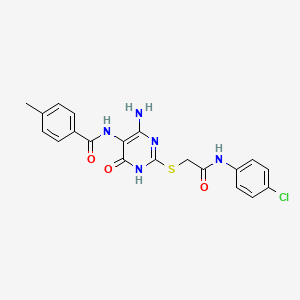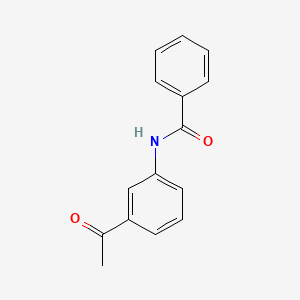
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as PPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have a high affinity for sigma-1 receptors, which are involved in various physiological processes, including pain perception, memory, and learning. N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its binding to sigma-1 receptors, which are located in various regions of the brain and other tissues. N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to modulate the activity of these receptors, resulting in various physiological effects. N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been shown to improve cognitive function and memory in animal models.
Biochemical and physiological effects:
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects, including modulation of ion channels, neurotransmitter release, and intracellular signaling pathways. N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to modulate the activity of voltage-gated ion channels, resulting in changes in neuronal excitability. N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been shown to modulate the release of neurotransmitters, such as dopamine and acetylcholine, which are involved in various physiological processes, including reward processing and memory formation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several advantages for use in laboratory experiments, including its high affinity for sigma-1 receptors and its ability to modulate various physiological processes. However, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, including the development of more potent and selective sigma-1 receptor ligands, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action at the molecular level. Further studies are also needed to determine the safety and efficacy of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in humans, including its potential side effects and drug interactions. Overall, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has significant potential for use in various fields, and further research is warranted to fully understand its potential applications.
Méthodes De Synthèse
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can be synthesized using a multi-step process involving the reaction of 1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-phenyl-1,2,4-thiadiazol-5-amine to form the final product, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. The synthesis method has been optimized to increase the yield and purity of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide.
Propriétés
IUPAC Name |
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-2-10-21-11-8-14(9-12-21)16(22)19-17-18-15(20-23-17)13-6-4-3-5-7-13/h1,3-7,14H,8-12H2,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPQFZJUQXIASB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=NC(=NS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2806335.png)


![(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2806342.png)



![4-chloro-2-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2806348.png)

![(4-(3-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2806351.png)
![3-Hydroxy-5,5-dimethyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one](/img/structure/B2806352.png)
![Tert-Butyl rac-(1S,2R,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B2806353.png)
![3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/no-structure.png)
![N-[4-(6-Ethoxy-benzothiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B2806355.png)